3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal
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Overview
Description
3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is an organic compound with a unique structure that includes a hydroxyl group, an allyloxy group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanoic acid.
Reduction: 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanoic acid
- 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanol
- 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanone
Uniqueness
3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
394695-23-9 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-4-prop-2-enoxybutanal |
InChI |
InChI=1S/C7H12O3/c1-2-5-10-6-7(9)3-4-8/h2,4,7,9H,1,3,5-6H2 |
InChI Key |
SSOKLBAXXLRUTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CC=O)O |
Origin of Product |
United States |
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